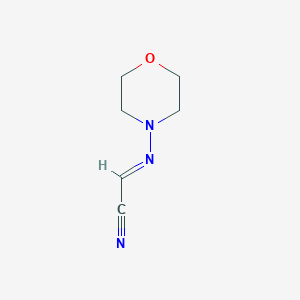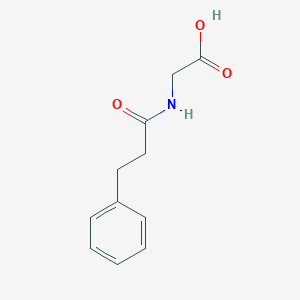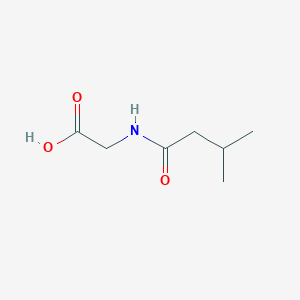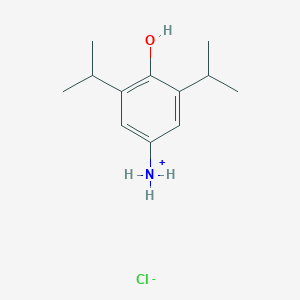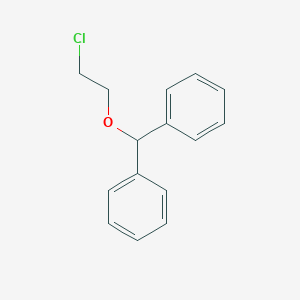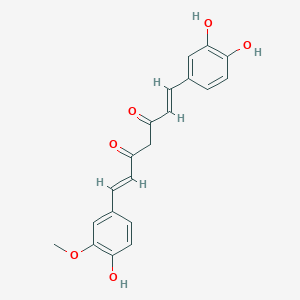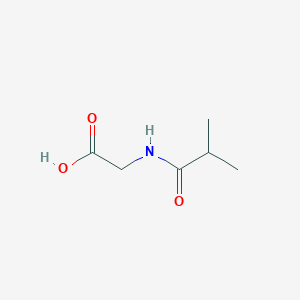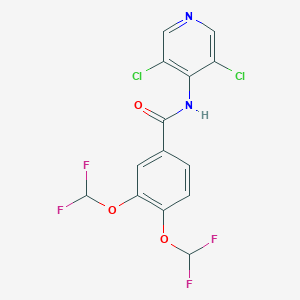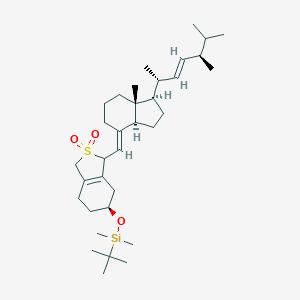
(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers)
説明
“(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct” is a compound that belongs to the class of molecules known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and are non-superimposable . They can have different physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of diastereomers, such as “(3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct”, involves the arrangement of atoms in space . Diastereomers can occur when a compound has two or more stereocenters .Chemical Reactions Analysis
Chemical reactions involving vitamin D metabolites often involve derivatization reagents to improve the ionization efficiency of the vitamin D compounds and to decrease isobaric interference levels coming from the media . Recent developments in mass spectrometry techniques have further characterized and elucidated the structures of vitamin D metabolites .Physical And Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity . They have different melting points and boiling points and different densities . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .科学的研究の応用
Enantioselective Synthesis
A key application of (3S)-tert-butyldimethylsilyl Vitamin D2 SO2 Adduct is in the enantioselective synthesis of fluorinated vitamin D3 analogues. This process involves the synthesis of a 1Alpha-fluoro A-ring dienol, a critical building block, from 4-{[tert-butyldimethylsilyl]oxy}cyclohexanone. An important aspect of this synthesis is a diastereoselective fluorodesilylation step, which is pivotal for creating enantioselectively active compounds (Giuffredi, Bobbio, & Gouverneur, 2006).
Synthesis of Fluorovitamin D Derivatives
Another significant application is in the synthesis of fluorovitamin D derivatives. This process starts from Vitamin D2 and utilizes electrophilic fluorination of Vitamin D-SO2 adducts. This method facilitates regio- and stereoselective electrophilic fluorination at specific sites, contributing to detailed studies of the stereochemistry and isomerization of vitamin D derivatives (Shimizu, Iwasaki, Ohno, & Yamada, 2000).
Role in Structural Modifications
The compound is also used in structural modifications of Vitamin D3, demonstrating its role in the synthesis of cyclic sulfones from different forms of Vitamin D3. These modifications play a crucial role in understanding the properties and behavior of various vitamin D3 derivatives (Reischl & Zbiral, 1979).
Antipsoriatic Vitamin D Derivative Synthesis
In the synthesis of potentially antipsoriatic vitamin D derivatives, this compound is used in a multiselective enzymatic step. This step is crucial for synthesizing high enantiomeric excess compounds, indicating its importance in the production of therapeutically relevant vitamin D analogues (Wirz, Iding, & Hilpert, 2000).
Improved Synthesis of Vitamin D3 Analogs
The compound has been instrumental in the improved synthesis of potent vitamin D3 analogs. These analogs, such as 24, 24-difluoro-1α, 25-dihydroxyvitamin D3, have been synthesized via Vitamin D2-SO2 adducts, demonstrating the compound's utility in creating more efficient synthesis pathways for vitamin D3 analogs (Ando, Koike, Kondo, & Takayama, 1995).
Vitamin D Receptor Antagonists
It plays a role in the design and synthesis of vitamin D receptor antagonists with A-ring modifications. This includes the creation of novel A-ring analogues and assessing their biological profiles, highlighting the importance of this compound in the development of new pharmaceuticals (Fujishima et al., 2003).
Comparative Efficacy of Vitamin D Forms
Research involving this compound also extends to comparative studies of different forms of Vitamin D. For instance, studies comparing the efficacy of Vitamin D2 and D3 in increasing serum 25-hydroxyvitamin D concentrations have leveraged such compounds to understand the metabolic and physiological differences between these vitamin forms (Trang et al., 1998).
作用機序
Target of Action
The primary target of the compound, also known as (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that mediates the actions of vitamin D by regulating the expression of specific genes .
Mode of Action
The compound binds to the VDR, initiating biological responses . When occupied by the compound, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by the compound .
Biochemical Pathways
The compound influences a wide range of physiological processes from bone health to immune function . It plays a crucial role in the complex biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It also affects the regulatory mechanisms that control Vitamin D metabolism and its systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
It is known that vitamin d3 is absorbed in the gastrointestinal tract or synthesized in the skin by direct ultraviolet (uv) irradiation . It then undergoes a 2-step hydroxylation to be converted to the active form of vitamin D .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to various physiological processes. For instance, it plays a crucial role in a number of physiological processes such as bone health (by promoting calcium absorption in the gut), immune function (by modulating the immune response), and the regulation of calcium metabolism, which is crucial for bone formation and maintenance .
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability. These factors include variation in sun exposure due to latitude, season, time of day, atmospheric components, clothing, sunscreen use and skin pigmentation, as well as age, obesity and the incidence of several chronic illnesses . These factors influence the photosynthesis and bioavailability of Vitamin D and contribute to the risk of impaired Vitamin D status .
将来の方向性
The future directions in the field of vitamin D research involve the development of vitamin D analogs that can separate the effects of the active metabolite 1,25-dihydroxyvitamin D (1,25(OH)2D) on calcium and phosphate homeostasis from its effects on other biologic processes . This could lead to the development of new therapies to prevent and treat disease .
特性
IUPAC Name |
[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H58O3SSi/c1-23(2)24(3)13-14-25(4)30-17-18-31-26(12-11-19-34(30,31)8)20-32-29-21-28(37-39(9,10)33(5,6)7)16-15-27(29)22-38(32,35)36/h13-14,20,23-25,28,30-32H,11-12,15-19,21-22H2,1-10H3/b14-13+,26-20+/t24-,25+,28-,30+,31-,32?,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKXFGJQNACAU-NYGAKBRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C3C4=C(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)CS3(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454869 | |
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5S)-3-[(E)-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane | |
CAS RN |
251445-16-6 | |
| Record name | (3S)-tert-Butyldimethylsilyl Vitamin D2 SO2 Adduct (Mixture of Diastereomers) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





